1-Oxoisoindoline-5-carbaldehyde
Overview
Description
1-Oxoisoindoline-5-carbaldehyde is a chemical compound with the CAS Number: 926307-99-5 and a molecular weight of 161.16 . It is a solid substance that appears as a white to yellow solid .
Physical and Chemical Properties Analysis
This compound is a solid substance that appears as a white to yellow solid . It has a molecular weight of 161.16 . The compound should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Tricyclic Systems : The reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin leads to the formation of the oxazolo[3,2-a]indole skeleton, demonstrating its utility in constructing complex chemical structures (Suzdalev et al., 2011).
- Coordination in Paramagnetic Transition Metal Ions : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions, highlighting potential applications in magnetic materials (Giannopoulos et al., 2014).
- Efficient Synthesis of Substituted 3-Oxoisoindolines : A novel method for synthesizing substituted 3-oxoisoindolines has been developed, demonstrating the adaptability of these compounds in chemical synthesis (Nammalwar et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-Oxoisoindoline-5-carbaldehyde are not widely reported. It is known that isoindoline derivatives can interact with various enzymes and proteins . For instance, some isoindoline derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The nature of these interactions often involves the formation of covalent bonds between the isoindoline derivative and the target molecule .
Cellular Effects
The cellular effects of this compound are not well-documented. Isoindoline derivatives have been shown to influence cell function in various ways. For example, some isoindoline derivatives have been found to inhibit acetylcholinesterase, which can affect neurotransmission and thus influence the functioning of nerve cells .
Molecular Mechanism
Isoindoline derivatives have been found to inhibit acetylcholinesterase, suggesting that they may exert their effects by binding to this enzyme and preventing it from breaking down acetylcholine . This could lead to an increase in acetylcholine levels, which could in turn affect various cellular processes, including cell signaling and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
Metabolic Pathways
Given that isoindoline derivatives can interact with various enzymes and proteins, it is possible that this compound could be involved in various metabolic pathways .
Transport and Distribution
The compound’s interactions with various enzymes and proteins suggest that it could be transported and distributed in a manner similar to other isoindoline derivatives .
Subcellular Localization
Given its potential interactions with various enzymes and proteins, it is possible that this compound could be localized to various compartments or organelles within the cell .
Properties
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUTSDBBFORJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743698 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926307-99-5 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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